molecular formula C25H17F3N4O3 B2532774 2-(4-乙氧基苯基)-4-{3-[3-(三氟甲基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮 CAS No. 1291844-94-4

2-(4-乙氧基苯基)-4-{3-[3-(三氟甲基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮

货号 B2532774
CAS 编号: 1291844-94-4
分子量: 478.431
InChI 键: PHMAIVJJTCGYFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one is a derivative of the phthalazin-1(2H)-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of human A3 adenosine receptor (AR) antagonists . The PHTZ ring system is structurally similar to other scaffolds like the 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and the 4-carboxamido-quinazoline (QZ), which have been extensively investigated for their affinity and selectivity towards hA3 AR .

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives involves cyclization reactions and molecular simplification approaches. For instance, the synthesis of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones was performed by cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids . Another example is the synthesis of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using various spectroscopic and computational methods. For example, novel organic compound thin films derived from 2-amino-4-(2-hydroxy-3-methoxyphenyl)-4H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one were characterized by FT-IR, 1HNMR, 13CNMR, XRD, and SEM analyses . Additionally, DFT modeling has been used to optimize the molecular structure and vibrational spectra .

Chemical Reactions Analysis

The phthalazin-1(2H)-one derivatives have been used as key intermediates in various chemical reactions to synthesize novel compounds with potential biological activities. For instance, the one-pot, four-component synthesis of {[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was achieved using phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives have been studied to understand their potential applications. For example, the optical properties of thin films derived from related compounds have been investigated, revealing suitable optical bandgaps for optoelectronic implementations . Additionally, the thermal and oxidative stability of polymers derived from 4-(4-hydroxyphenyl)phthalazin-1-one has been studied, showing high molecular weight and high glass transition temperatures .

科学研究应用

合成和抗菌活性

  1. 酞嗪衍生物的合成和抗菌活性:
    • 已经对各种酞嗪衍生物的合成进行了研究,包括具有 1,2,4-三唑-、1,3,4-恶二唑-、1,3,4-噻二唑- 和吡唑-2,4,6-三甲基苯基-1(2H)-氧代-酞嗪结构的衍生物。使用 IR、1H NMR、13C NMR、MS 和元素分析等技术对这些化合物进行了分析。主要目的是研究它们的抗菌活性 (El-Hashash 等,2012)

化学合成和性质

  1. 三氟甲基取代杂芳烃的合成:
    • 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 (ETFBO) 已被用作制备三氟甲基取代化合物(包括噻吩、呋喃、吡咯和哌嗪)的构建模块。此过程涉及加成-消除反应,然后进行 Stetter 反应。在合成药物 Celebrex® (塞来昔布) 中展示了这种化学的范围 (Sommer 等,2017)

在材料科学中的应用

  1. 聚合材料的开发:
    • 已经合成了含有酞嗪酮和恶二唑部分的磺化聚(芳基醚)聚合物,以便在高性能材料中进行潜在应用。这些聚合物表现出优异的成膜性能,并溶解在极性非质子溶剂中。还评估了它们的热稳定性和化学稳定性 (Jin & Zhu,2018)

晶体结构分析

  1. 恶二唑衍生物的晶体结构研究:
    • 对新型恶二唑衍生物进行了晶体结构分析和密度泛函理论 (DFT) 计算。这包括分子间氢键和 Hirshfeld 表面分析,提供了对这些化合物的分子结构和相互作用的见解 (Kumara 等,2017)

缓蚀

  1. 缓蚀性能:
    • 已经研究了恶二唑衍生物作为硫酸介质中低碳钢缓蚀剂的有效性。这涉及分析这些化合物的吸附行为和热力学性质,为工业应用提供了有价值的信息 (Bouklah 等,2006)

抗癌研究

  1. 酞嗪酮衍生物的抗癌潜力:
    • 已经对酞嗪酮衍生物的抗癌特性进行了研究,包括它们对细胞周期进程、凋亡诱导和特定癌症相关蛋白抑制的影响。分子对接研究已被用来了解它们在分子水平上的作用机制 (Hekal 等,2020)

属性

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c1-2-34-18-12-10-17(11-13-18)32-24(33)20-9-4-3-8-19(20)21(30-32)23-29-22(31-35-23)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMAIVJJTCGYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。